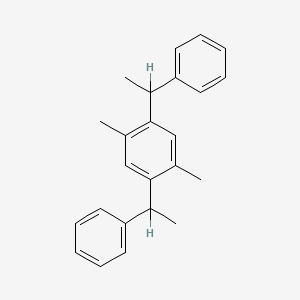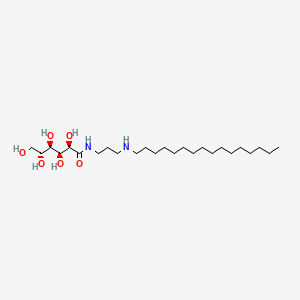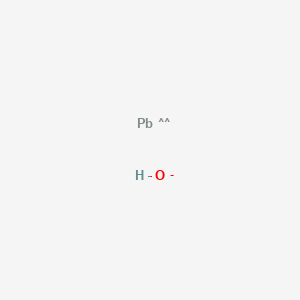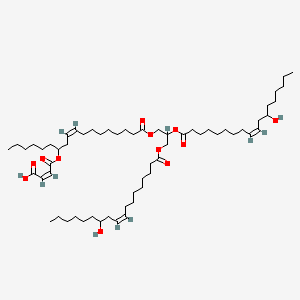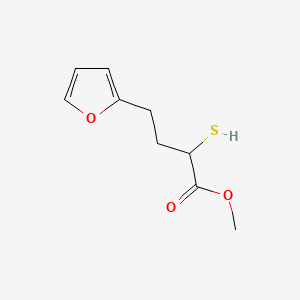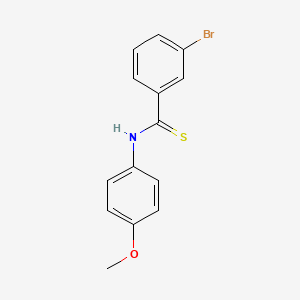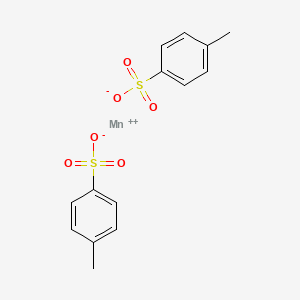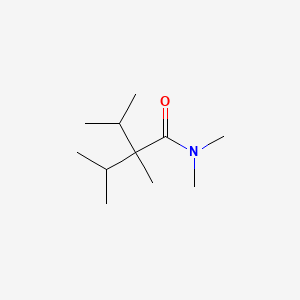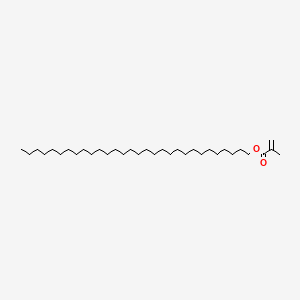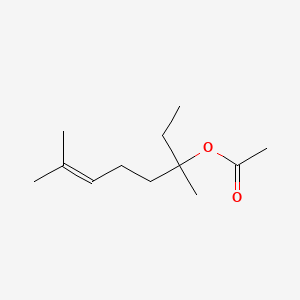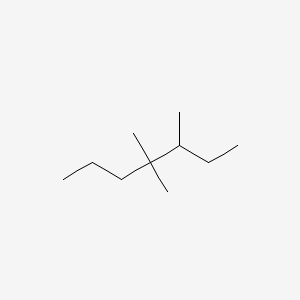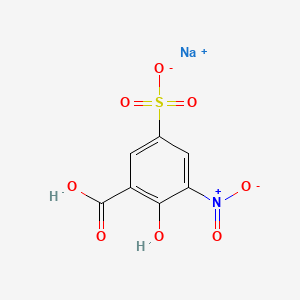![molecular formula C18H38O4 B12657957 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol CAS No. 84788-06-7](/img/structure/B12657957.png)
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is a chemical compound with the molecular formula C18H38O4. It is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol typically involves the reaction of dodecanol with epichlorohydrin, followed by a subsequent reaction with propylene glycol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dodecanoic acid derivatives, while reduction with sodium borohydride can produce dodecanol derivatives .
Scientific Research Applications
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water .
Comparison with Similar Compounds
Similar Compounds
Sodium laureth sulfate: Another surfactant commonly used in personal care products.
Sodium lauryl sulfate: A related compound with similar surfactant properties but different molecular structure.
Ammonium lauryl sulfate: Used as an alternative to sodium lauryl sulfate in various formulations.
Uniqueness
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in both scientific research and industrial applications .
Properties
CAS No. |
84788-06-7 |
|---|---|
Molecular Formula |
C18H38O4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-dodecoxy-3-(3-hydroxypropoxy)propan-2-ol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18(20)17-22-15-12-13-19/h18-20H,2-17H2,1H3 |
InChI Key |
BDPHCHLBRFZWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
